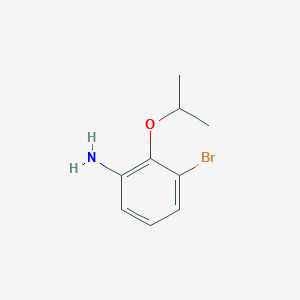
3-Bromo-2-(propan-2-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-(propan-2-yloxy)aniline is an organic compound with the molecular formula C₉H₁₂BrNO It is a brominated aniline derivative, where the bromine atom is positioned at the third carbon of the benzene ring, and a propan-2-yloxy group is attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(propan-2-yloxy)aniline can be achieved through several methods. One common approach involves the bromination of 2-(propan-2-yloxy)aniline. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .
Another method involves the use of Suzuki-Miyaura coupling reactions, where a boron reagent is coupled with a brominated precursor to form the desired product . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes, utilizing bromine or bromine-based reagents. The reaction conditions are optimized to achieve high yields and purity of the final product. Additionally, continuous flow reactors may be used to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Bromo-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling: Palladium catalysts and boron reagents in the presence of a base.
Major Products Formed
Substitution: Formation of various substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Coupling: Formation of biaryl compounds and other complex structures.
科学的研究の応用
3-Bromo-2-(propan-2-yloxy)aniline has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.
作用機序
The mechanism of action of 3-Bromo-2-(propan-2-yloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets through various pathways, including enzyme inhibition or receptor binding. The presence of the bromine atom and the propan-2-yloxy group can influence its binding affinity and selectivity towards specific molecular targets .
類似化合物との比較
Similar Compounds
- 2-Bromo-3-(propan-2-yloxy)aniline
- 3-Bromo-4-(propan-2-yloxy)aniline
- 3-Bromo-2-(methoxy)aniline
Uniqueness
3-Bromo-2-(propan-2-yloxy)aniline is unique due to the specific positioning of the bromine atom and the propan-2-yloxy group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
特性
IUPAC Name |
3-bromo-2-propan-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJDAFQYHQZQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B7936974.png)
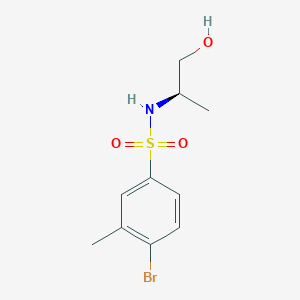
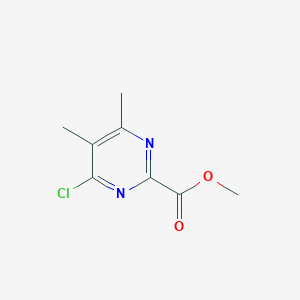
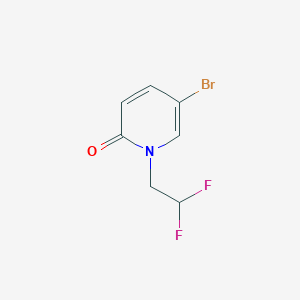
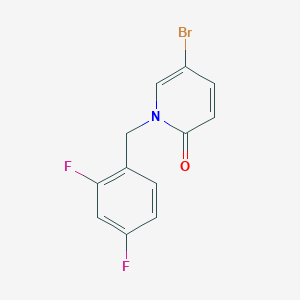
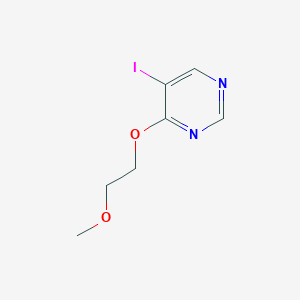
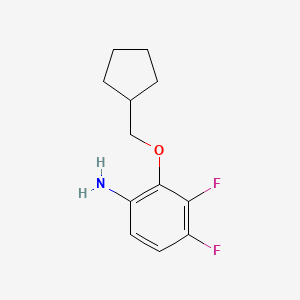
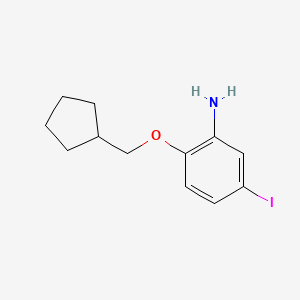
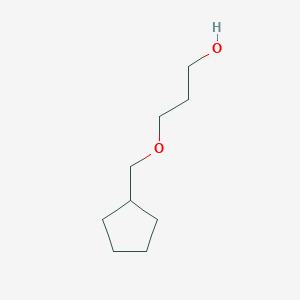
![(2R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid](/img/structure/B7937026.png)
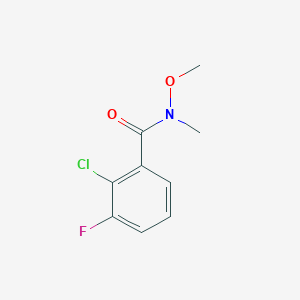
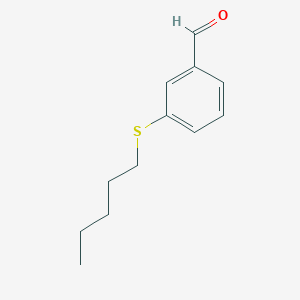
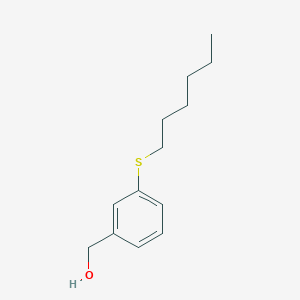
![(Cyclopropylmethyl)[(2-fluoro-3-methylphenyl)methyl]amine](/img/structure/B7937053.png)
